molecular formula C12H9I B1664525 2-Iodobiphenyl CAS No. 2113-51-1

2-Iodobiphenyl

Cat. No. B1664525
Key on ui cas rn: 2113-51-1
M. Wt: 280.1 g/mol
InChI Key: QFUYDAGNUJWBSM-UHFFFAOYSA-N
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Patent
US05026894

Procedure details

2-Iodo-1-phenylbenzene was prepared in accordance with the procedure of Heaney and Millar, Org. Syn 40:105 (1960), was used as follows. To a solution of 2-aminobiphenyl (2.53 g, 15.0 mmol) in concentrated hydrochloric acid (3 mL) and water (15 mL) at 0° C. was added sodium nitrite (1.17 g, 17.0 mmol) in water (5 mL). The temperature was held at 0° C. throughout the addition. The resulting brown solution was stirred for 45 min at 0° C., and then poured into potassium iodide (4.9 g, 30.0 mmol) in water (50 mL). The solution was stirred overnight and then extracted with ether (4×). The combined organic layers were washed with 3N hydrochloric acid (3×10 mL) and dried over magnesium sulfate to afford 3.57 g (85%) of the desired compound as a dark purple liquid. IR (neat) 3055.7, 1578.4, 1460.0, 1426.6, 1016.7, 1004.1, 746.9 cm-1 . 1H NMR (300 MHz, CDCl3)δ 7.95 (dd, J=8.1, 1.2 Hz, 1H), 7.34 (m, 7H), 7.03 (tt, J=7.3, 1.9 Hz, 1H). 13C NMR (20 MHz, CDCl3)δ 146.3, 143.9, 139.3, 129.9, 129.1, 128.6, 128.0, 127.8, 127.5, 98.6. Calc'd for C12H9I:279.9749. Found: 279.9739.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.N([O-])=O.[Na+].[I-:18].[K+]>Cl.O>[I:18][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
1.17 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting brown solution was stirred for 45 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was held at 0° C. throughout the addition
STIRRING
Type
STIRRING
Details
The solution was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×)
WASH
Type
WASH
Details
The combined organic layers were washed with 3N hydrochloric acid (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
IC1=C(C=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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